molecular formula C9H10O2 B3162034 (2S)-2-(2-methoxyphenyl)oxirane CAS No. 874980-60-6

(2S)-2-(2-methoxyphenyl)oxirane

Cat. No.: B3162034
CAS No.: 874980-60-6
M. Wt: 150.17 g/mol
InChI Key: JAIRKHCPVDKYCX-SECBINFHSA-N
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Description

(2S)-2-(2-methoxyphenyl)oxirane: is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a methoxy group attached to the phenyl ring, which is further connected to the oxirane ring. The (2S) configuration indicates the stereochemistry of the molecule, specifying that the substituents are arranged in a specific spatial orientation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-methoxyphenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to induce asymmetry in the product. The reaction conditions often include:

    Precursor: (2-methoxyphenyl)ethene

    Catalyst: Titanium isopropoxide and diethyl tartrate

    Oxidizing Agent: tert-Butyl hydroperoxide

    Solvent: Dichloromethane

    Temperature: 0°C to room temperature

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar epoxidation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-methoxyphenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in aqueous conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of (2S)-2-(2-methoxyphenyl)ethane-1,2-diol.

    Reduction: Formation of (2S)-2-(2-methoxyphenyl)ethanol.

    Substitution: Formation of (2S)-2-(2-methoxyphenyl)azidoethane.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(2-methoxyphenyl)oxirane is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in the preparation of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its epoxide ring is reactive and can form covalent bonds with nucleophilic sites in biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may contribute to the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2-methoxyphenyl)oxirane involves its ability to react with nucleophiles. The strained three-membered ring is highly reactive, allowing it to undergo ring-opening reactions. This reactivity is exploited in various applications, including enzyme inhibition and covalent modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2-methoxyphenyl)oxirane: The enantiomer of (2S)-2-(2-methoxyphenyl)oxirane, differing in the spatial arrangement of substituents.

    (2S)-2-(2-hydroxyphenyl)oxirane: Similar structure but with a hydroxy group instead of a methoxy group.

    (2S)-2-(2-methoxyphenyl)oxetane: Similar structure but with a four-membered ring instead of a three-membered ring.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the methoxy group

Properties

IUPAC Name

(2S)-2-(2-methoxyphenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIRKHCPVDKYCX-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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